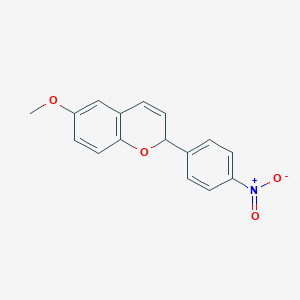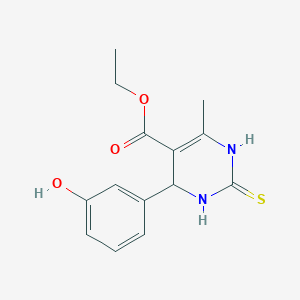
Monastrol
Vue d'ensemble
Description
Mayer in the lab of Tim Mitchison . . The compound’s unique mechanism of action makes it an interesting subject of study in various scientific fields.
Applications De Recherche Scientifique
Monastrol has found applications in several scientific domains:
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways.
Biology: Its impact on cell division and spindle dynamics is of great interest.
Medicine: this compound’s potential as an anticancer agent or in other therapeutic contexts is actively investigated.
Industry: Its use in drug development and as a research tool contributes to advancements.
Mécanisme D'action
Target of Action
Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5 plays a crucial role in the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .
Mode of Action
This compound acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This inhibition alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . This compound binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitotic spindle formation during cell division . By inhibiting Eg5, this compound disrupts the formation of bipolar spindles, a crucial component of the mitotic machinery . This disruption can lead to mitotic arrest and apoptosis, or programmed cell death .
Pharmacokinetics
This compound is known to be a small, cell-permeable molecule , suggesting that it may have good bioavailability.
Result of Action
The inhibition of Eg5 by this compound leads to a characteristic monoastral phenotype, mitotic arrest, and apoptosis in various tumor cell lines . By preventing Eg5 from maintaining the bipolar spindles, this compound effectively arrests cells in the cell cycle and induces apoptosis or programmed cell death .
Analyse Biochimique
Biochemical Properties
Monastrol interacts with the kinesin Eg5, a protein that plays a crucial role in the formation of bipolar spindles during mitosis . By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, this compound alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by arresting cells in the cell cycle and inducing apoptosis . When cells are subjected to this compound, they can either maintain mitotic arrest due to apoptosis or proceed to the G1 stage by mitotic slippage and undergo apoptosis caused by the tetraploidy checkpoint .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Eg5 motor domain. This binding interaction inhibits the ATPase activity of Eg5, thereby altering its ability to generate force and maintain the bipolar spindles . This leads to cell cycle arrest and ultimately, cell death .
Temporal Effects in Laboratory Settings
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Dosage Effects in Animal Models
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Metabolic Pathways
This compound is involved in the metabolic pathway of the cell cycle, specifically in the formation of bipolar spindles during mitosis . It interacts with the kinesin Eg5, inhibiting its ATPase activity and thereby altering the cell’s ability to divide .
Transport and Distribution
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Subcellular Localization
It is known that this compound effectively arrests cells in the cell cycle and induces apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monastrol can be synthesized using specific chemical routes. Although the exact synthetic methods are proprietary, researchers have developed efficient protocols to obtain this compound. These methods involve carefully designed reactions and purification steps.
Industrial Production Methods: While industrial-scale production details are not widely available, this compound’s synthesis likely involves optimization for yield, scalability, and cost-effectiveness. Industrial processes may differ from laboratory-scale methods, emphasizing efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Monastrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for its biological activity and pharmacological effects.
Common Reagents and Conditions:Oxidation: this compound may be oxidized using specific reagents to modify its structure.
Reduction: Reduction reactions can alter this compound’s functional groups.
Substitution: Substituting specific atoms or groups in this compound can lead to derivatives with distinct properties.
Major Products: The major products formed from this compound reactions depend on the specific reaction conditions. Researchers have synthesized derivatives with varying substituents and functional groups to explore their effects.
Comparaison Avec Des Composés Similaires
Monastrol stands out due to its specific target (Eg5) and unique effects. While other kinesin inhibitors exist, this compound’s distinct properties make it a valuable research tool.
Similar Compounds:Eg5 Inhibitors: Other Eg5 inhibitors include ispinesib and dimethylenastron.
Microtubule-Targeting Agents: Compounds like paclitaxel and vinblastine also affect spindle dynamics.
Propriétés
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBCDGHHHHGHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388124, DTXSID501317756 | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329689-23-8, 254753-54-3 | |
| Record name | (±)-Monastrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Monastrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


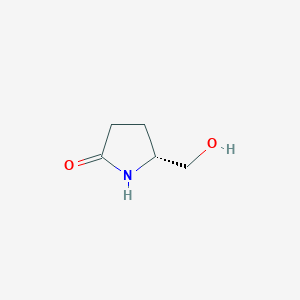


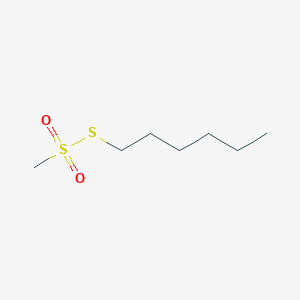
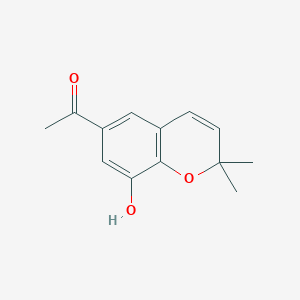
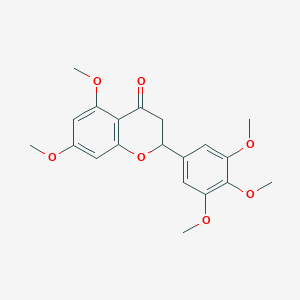
![3-methylimidazo[4,5-f]quinoline](/img/structure/B14863.png)





